(2-Methylfuran-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-Methylfuran-3-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a furan ring substituted with a methyl group at the 2-position and a pyrrolidine ring attached to a methanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylfuran-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-methylfuran with pyrrolidine in the presence of a suitable catalyst. One common method includes the use of N,N-dimethylformamide as a solvent and N,N-diisopropylethylamine as a base. The reaction mixture is stirred at elevated temperatures until completion, followed by purification through extraction and crystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methylfuran-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Substitution: The methyl group on the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
(2-Methylfuran-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methylfuran-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with a hydroxy and methoxy substitution on the phenyl ring.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Contains a boronic ester group instead of a furan ring.
Uniqueness
(2-Methylfuran-3-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of both a furan and a pyrrolidine ring, which imparts distinct electronic and steric properties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2-methylfuran-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H13NO2/c1-8-9(4-7-13-8)10(12)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3 |
InChI Key |
DJYRJENXXCKPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC2 |
Origin of Product |
United States |
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